molecular formula C22H29N3O B6020316 N,6-dimethyl-N-[1-(3-phenylpropyl)-3-piperidinyl]nicotinamide

N,6-dimethyl-N-[1-(3-phenylpropyl)-3-piperidinyl]nicotinamide

Cat. No. B6020316
M. Wt: 351.5 g/mol
InChI Key: JVEVEMIASSGHTF-UHFFFAOYSA-N
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Description

N,6-dimethyl-N-[1-(3-phenylpropyl)-3-piperidinyl]nicotinamide, commonly referred to as DMPPN, is a chemical compound that has garnered significant attention in the scientific community for its potential applications in various fields. DMPPN is a nicotinamide derivative that has been synthesized through various methods and has been studied extensively for its mechanism of action and biochemical and physiological effects. In

Mechanism of Action

DMPPN is believed to exert its effects through various mechanisms, including the inhibition of acetylcholinesterase, modulation of dopamine release, and inhibition of cancer cell growth. DMPPN has been shown to bind to the active site of acetylcholinesterase, inhibiting its activity and increasing acetylcholine levels in the brain. DMPPN has also been shown to modulate dopamine release by increasing the release of dopamine in the striatum and inhibiting its release in the prefrontal cortex. Finally, DMPPN has been shown to inhibit cancer cell growth by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
DMPPN has been shown to exhibit various biochemical and physiological effects, including antinociceptive effects, anti-inflammatory effects, and neuroprotective effects. DMPPN has been shown to reduce pain sensitivity in animal models, making it a potential candidate for the development of new analgesics. DMPPN has also been shown to reduce inflammation in animal models, making it a potential candidate for the development of new anti-inflammatory agents. Finally, DMPPN has been shown to have neuroprotective effects, protecting against neurodegeneration in animal models of Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

DMPPN has several advantages for lab experiments, including its high potency and selectivity, making it a useful tool for studying various biological processes. However, DMPPN also has several limitations, including its low solubility in aqueous solutions and its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on DMPPN, including further studies on its mechanism of action and its potential applications in various fields. Future research could also focus on improving the synthesis method of DMPPN to increase its yield and purity. Finally, future research could explore the potential of DMPPN as a treatment for various diseases, including neurodegenerative diseases and cancer.

Synthesis Methods

DMPPN can be synthesized through various methods, including the reaction of 3-(piperidin-1-yl)propan-1-amine with 3-bromopropiophenone followed by the reaction of the resulting intermediate with nicotinoyl chloride. Another synthesis method involves the reaction of 3-(piperidin-1-yl)propan-1-amine with 3-bromo-1-phenylpropane, followed by the reaction of the resulting intermediate with nicotinoyl chloride. The purity and yield of DMPPN can be improved through various purification methods, including column chromatography and recrystallization.

Scientific Research Applications

DMPPN has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. DMPPN has been shown to exhibit antinociceptive effects in animal models, making it a potential candidate for the development of new analgesics. DMPPN has also been shown to have potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, due to its ability to inhibit acetylcholinesterase and modulate dopamine release. In addition, DMPPN has been studied for its potential as an anti-inflammatory agent, as well as its ability to inhibit cancer cell growth.

properties

IUPAC Name

N,6-dimethyl-N-[1-(3-phenylpropyl)piperidin-3-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O/c1-18-12-13-20(16-23-18)22(26)24(2)21-11-7-15-25(17-21)14-6-10-19-8-4-3-5-9-19/h3-5,8-9,12-13,16,21H,6-7,10-11,14-15,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVEVEMIASSGHTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(=O)N(C)C2CCCN(C2)CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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